but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
描述
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound presents several layers of complexity due to its binary nature and stereochemical considerations. The primary active component, 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene, contains a bicyclic framework with specific positional and stereochemical descriptors that vary across different chemical databases.
According to PubChem records, the base compound exists in multiple stereoisomeric forms. The (6S)-configuration is documented with the IUPAC name "(6S)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene" and assigned PubChem CID 44266835. However, alternative positional numbering systems identify the same structural framework as "5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene," demonstrating the inherent challenges in bicyclic nomenclature.
The Chemical Abstracts Service provides the most definitive systematic name as "(1R,6R)-2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene," which incorporates both chiral center designations and establishes the absolute configuration. This nomenclature reflects the presence of two stereogenic centers within the bicyclic framework, with the (1R,6R) designation indicating the spatial arrangement of substituents relative to the nitrogen-containing bridge system.
The fumarate salt formation involves the (E)-but-2-enedioic acid component, which represents the trans-configuration of the dicarboxylic acid. The complete systematic name for the salt complex becomes "(E)-but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene". This nomenclature explicitly identifies both the geometric isomerism of the fumaric acid component and the structural identity of the organic base.
Synonymous Designations and Registry Identifiers
The compound demonstrates extensive synonymous terminology across pharmaceutical and chemical literature. The most prevalent designation is UB 165 fumarate, which serves as both a research code and commercial identifier. Alternative designations include "UB-165" and "Ub 165," reflecting variations in hyphenation conventions across different sources.
Database-specific nomenclature reveals additional complexity in designation patterns. ChEMBL identifies the base compound as CHEMBL275466 and CHEMBL63102, depending on the specific stereoisomeric form referenced. These identifiers correspond to different entries within the ChEMBL database system, highlighting the importance of stereochemical specification in chemical registry systems.
Commercial suppliers utilize various proprietary designations for catalog purposes. BLD Pharm catalogs the compound under the designation "Ub 165" with molecular formula C₁₃H₁₅ClN₂ for the base component. DC Chemicals maintains similar nomenclature with the designation "UB-165" and provides comprehensive analytical data including nuclear magnetic resonance and mass spectrometry confirmations.
The PubChem database maintains multiple entries for different forms and salts of this compound. The fumarate salt complex receives PubChem CID 71297058, while the free base forms are assigned separate identifiers including CID 44266835 for the (6S)-isomer and CID 4694339 for alternative positional numbering systems.
Structural Descriptors: InChI, SMILES, and CAS Registry Analysis
The International Chemical Identifier (InChI) system provides unambiguous structural representation for both components of this binary compound. The fumarate salt complex generates the InChI string: "InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1". This comprehensive descriptor incorporates both molecular connectivity and stereochemical information.
The corresponding InChI Key "QCCWLRKZEUWEJU-CMABEYDLSA-N" serves as a hashed version of the complete InChI string, providing a compact identifier suitable for database searching and cross-referencing. For the base compound alone, the CAS registry system provides the InChI string "InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2/t10-,12-/m1/s1" with the corresponding InChI Key "TVSNVPGPFGAKPT-ZYHUDNBSSA-N".
SMILES notation provides an alternative linear representation system for structural encoding. The canonical SMILES for the base compound appears as "C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl". The stereochemical SMILES representation incorporates chiral center designations as "C1C[C@H]2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl". For the complete fumarate salt, the SMILES string extends to include both components: "CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=C/C(=O)O)\C(=O)O".
属性
IUPAC Name |
but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKSLRKAKJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reaction Mechanism and Conditions
The process employs a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system (10 mol% Co, 30 mol% Zn, 20 mol% ZnI₂) in 1,2-dichloroethane (DCE) at 60°C for 20 hours. The reaction proceeds via a [6π + 2π]-cycloaddition mechanism, where the azepine acts as a 6π component and the alkyne as a 2π component.
Key Steps :
-
Preparation of N-Carbocholesteroxyazepine :
-
Cycloaddition with Alkynes :
Substrate Scope and Yields
The method accommodates diverse alkynes, as demonstrated in Table 1.
Table 1. Yields of 9-Azabicyclo[4.2.1]non-2-ene Derivatives via Co-Catalyzed Cycloaddition
| Alkyne Substituent | Yield (%) | Notes |
|---|---|---|
| Phenyl | 95 | Optimal electronic interaction |
| Ethynylcyclohexane | 87 | Steric hindrance tolerated |
| Propargyl alcohol | 79 | Polar groups require TFE solvent |
TFE = Trifluoroethanol
Enzymatic Resolution for Stereochemical Control
The (1R,6R) configuration is achieved via Candida antarctica lipase B (CAL-B)-mediated kinetic resolution of racemic intermediates.
Process Overview
Racemic bicyclic alcohols are subjected to CAL-B in the presence of vinyl butyrate or benzylamine, enabling enantioselective acylation or aminolysis (Table 2).
Table 2. Enzymatic Resolution of Bicyclic Intermediates
| Substrate | Reaction Partner | Time (h) | Conversion (%) | ee Product (%) | ee Substrate (%) |
|---|---|---|---|---|---|
| (±)-3 | H₂O | 5.5 | 43 | >99 | 75 |
| (±)-4 | Vinyl butyrate | 0.17 | 51 | 94 | 96 |
| (±)-6 | Benzylamine | 3.0 | 50 | 99 | 98 |
ee = Enantiomeric excess
Optimization Strategies
-
Solvent Selection : iPr₂O enhances enzyme stability at 60°C.
-
Additives : ZnI₂ (20 mol%) improves reaction rates by activating the cobalt catalyst.
Final Isolation as Fumarate Salt
The free base is converted to the fumarate salt for improved stability and solubility.
Salt Formation Protocol
-
Acid-Base Reaction : Equimolar fumaric acid is added to the free base in aqueous ethanol.
-
Crystallization : Slow evaporation at 4°C yields crystalline UB-165 fumarate (35.08 mg/mL solubility in water).
Analytical Characterization
Critical quality control steps include:
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substitution patterns.
-
X-ray Crystallography : Resolves absolute configuration of the fumarate salt.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cobalt Catalysis | High yields (79–95%), broad scope | Requires toxic solvents (DCE) |
| Enzymatic Resolution | Excellent enantioselectivity (>99%) | Low throughput (5–5.5 h) |
| Fumarate Isolation | Enhances pharmaceutical stability | Reduces solubility in organic solvents |
化学反应分析
反应类型
乌苯甲酸会发生各种化学反应,包括:
氧化: 该反应可以改变双环结构或氯吡啶基。
还原: 该反应可以将该化合物的任何氧化形式还原回其原始状态。
取代: 该反应可以将氯吡啶基用其他官能团取代.
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。 条件通常涉及控制温度和 pH 值,以确保所需的反应途径 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可能产生具有不同官能团的各种类似物 .
科学研究应用
Nicotinic Acetylcholine Receptor Modulation
One of the primary applications of but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e is its role as a selective agonist for nicotinic acetylcholine receptors (nAChRs). It exhibits full agonistic activity at the α3β2 isoform and partial agonistic activity at the α4β2 isoform of nAChRs. This selective action suggests potential therapeutic benefits in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.
Cognitive Enhancement
Studies indicate that this compound could enhance cognitive function and memory by modulating cholinergic signaling pathways. Its selective action on specific nAChR subtypes may provide advantages over non-selective agonists, potentially leading to reduced side effects and improved therapeutic outcomes.
Binding Affinity Studies
Research has demonstrated that but-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-e has significant binding affinity for nAChRs, particularly the α3β2 subtype. Interaction studies often employ radiolabeled ligands to assess binding kinetics and affinity, providing insights into the compound's efficacy as a therapeutic agent.
In Vivo Studies
In vivo studies have evaluated the effects of this compound on behavior and cognition in animal models. These studies aim to understand its potential in enhancing cognitive function and addressing conditions such as cognitive impairment associated with aging or neurodegenerative diseases.
作用机制
乌苯甲酸通过与神经烟碱乙酰胆碱受体结合发挥作用。作为 α3β2 亚型的完全激动剂和 α4β2 亚型的部分激动剂,它调节多巴胺和去甲肾上腺素等神经递质的释放。 乌苯甲酸与这些受体的结合导致离子通道开放,导致钙离子流入,并随后释放神经递质 .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
UB-165 and Its Derivatives
UB-165 [(1R,6R)-5-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-4-ene] is the free base form of the target compound. Studies by Gohlke et al. (2002) synthesized enantiopure diazine analogs of UB-165, revealing that the 6-chloropyridyl group is critical for nAChR binding. UB-165 acts as a partial agonist at α4β2 and α7 nAChR subtypes, with moderate affinity (Ki values in the nanomolar range). Its fumarate salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
Table 1: Key Pharmacological Data for UB-165 and Derivatives
Natural Neurotoxins: Anatoxin-a and Homoanatoxin-a
Anatoxin-a (2-acetyl-9-azabicyclo[4.2.1]non-2-ene) and homoanatoxin-a (2-propanoyl analog) are potent neurotoxins produced by cyanobacteria. Both share the 9-azabicyclo[4.2.1]nonene core but differ in acyl substituents. Anatoxin-a binds irreversibly to nAChRs, causing lethal depolarization of neuromuscular junctions (LD50: 200–250 μg/kg in mice).
Table 2: Structural and Toxicological Comparison
| Compound | Core Structure | Substituent | Toxicity (LD50) | Receptor Action |
|---|---|---|---|---|
| Anatoxin-a | 9-azabicyclo[4.2.1]non-2-ene | 2-Acetyl | 200–250 μg/kg | Irreversible agonist |
| Target compound | 9-azabicyclo[4.2.1]non-2-ene | 6-Chloropyridyl | Not reported | Reversible partial agonist |
| Homoanatoxin-a | 9-azabicyclo[4.2.1]non-2-ene | 2-Propanoyl | ~179 Da | Irreversible agonist |
Therapeutic Potential and Challenges
The target compound’s partial agonism at α4β2 nAChRs positions it as a candidate for treating cognitive deficits and addiction. However, its structural similarity to neurotoxins necessitates rigorous safety profiling. Future research should focus on subtype specificity, metabolic stability, and in vivo efficacy to advance therapeutic applications .
生物活性
But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene, commonly referred to as UB 165 fumarate, is a complex organic compound notable for its unique bicyclic structure and potential therapeutic applications. This article explores the biological activity of this compound, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), and its implications for treating neurodegenerative diseases.
Chemical Structure and Properties
- Molecular Formula : C17H19ClN2O
- Molecular Weight : Approximately 350.8 g/mol
- Structural Features : The compound features a fused bicyclic system and a pyridine ring, contributing to its biological activity.
But-2-enedioic acid; 2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene acts primarily as a selective agonist for nicotinic acetylcholine receptors:
- Full Agonist : α3β2 isoform
- Partial Agonist : α4β2 isoform
These interactions are crucial for neurotransmission and can influence various neurological processes, particularly in enhancing cognitive function and memory retention.
Biological Activity and Therapeutic Implications
Research indicates that this compound has significant implications for treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Its selective action on nAChR subtypes may provide therapeutic benefits with reduced side effects compared to non-selective agonists like nicotine.
Cognitive Enhancement
Studies have shown that but-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e can enhance cognitive function through modulation of cholinergic signaling pathways. This modulation is particularly relevant in conditions characterized by cholinergic deficits.
Case Studies and Research Findings
-
Binding Affinity Studies :
- Interaction studies using radiolabeled ligands have demonstrated significant binding affinity for the α3β2 subtype of nAChRs.
- These studies provide insights into the compound's potential efficacy as a therapeutic agent.
-
In Vivo Studies :
- Animal model studies have evaluated the effects of the compound on behavior and cognition, showing promising results in enhancing memory and learning capabilities.
-
Comparative Analysis :
A comparative analysis with other compounds highlights the unique selectivity of but-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e:
| Compound Name | Receptor Selectivity | Unique Features |
|---|---|---|
| But-2-enedioic acid; 2-(6-chloropyridin-3-y)-9-azabicyclo[4.2.1]non-2-e | Full agonist at α3β2 | Selective action with potential cognitive benefits |
| Caffeidine | Moderate selectivity | Similar structure but different pharmacodynamics |
| DA 58849 | High selectivity | Focused on cognitive enhancement |
| Nicotine | Non-selective | Broad action across multiple receptor subtypes |
常见问题
Basic Question: What experimental methodologies are recommended for synthesizing and characterizing but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene?
Methodological Answer:
Synthesis should begin with a modular approach, leveraging cycloaddition or cross-coupling reactions to assemble the bicyclic and pyridinyl moieties. For characterization:
- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural motifs (e.g., chloropyridinyl groups).
- Chromatographic Purity : Employ HPLC or UPLC with UV/Vis detection to assess purity, referencing retention times against known intermediates .
- Crystallography : If crystalline forms are obtained, single-crystal X-ray diffraction can resolve stereochemical ambiguities in the bicyclic system .
Basic Question: What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Avoid exposure to moisture due to potential reactivity of the enedioic acid moiety .
- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products. Note that stability data for analogous bicyclic compounds may lack specificity, necessitating empirical validation .
Advanced Question: How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., ring-closing or chloropyridinyl incorporation). Software like Gaussian or ORCA can predict transition states and intermediates .
- Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy pathways, reducing trial-and-error experimentation .
- CRDC Alignment : Align with RDF2050112 (reaction fundamentals) to integrate computational insights into reactor design, such as optimizing temperature/pressure gradients .
Advanced Question: How should researchers address contradictions between computational predictions and experimental results in reaction mechanisms?
Methodological Answer:
- Multi-Method Validation : Cross-validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways.
- Feedback Loops : Implement ICReDD’s framework, where experimental outliers (e.g., unexpected byproducts) are fed back into computational models to refine transition-state geometries .
- Statistical Comparison : Use Bayesian inference to quantify uncertainties in computational predictions versus experimental yields, as advocated in comparative methodological frameworks .
Advanced Question: What methodologies are appropriate for assessing acute toxicity and handling exposure risks?
Methodological Answer:
- In Vitro Screening : Use HepG2 cell lines for preliminary cytotoxicity assays, focusing on mitochondrial membrane potential disruption.
- In Vivo Protocols : Follow OECD Guidelines 423 (acute oral toxicity) with rodent models, monitoring for neurobehavioral effects linked to chloropyridinyl derivatives .
- Exposure Mitigation : Adhere to PPE protocols (e.g., NIOSH-certified eye protection, nitrile gloves) and ensure immediate decontamination with soap/water for skin contact, as outlined in safety frameworks .
Advanced Question: How can environmental persistence and degradation pathways be evaluated for this compound?
Methodological Answer:
- Atmospheric Fate Studies : Use smog chamber experiments to simulate photodegradation under UV light, quantifying half-lives and identifying intermediates via GC-MS .
- Aquatic Degradation : Conduct OECD 309 tests to assess aerobic mineralization in water-sediment systems, with LC-MS/MS tracking metabolite formation.
- Hazardous Byproduct Screening : Align with RDF2050104 (separation technologies) to isolate and characterize degradation products .
Advanced Question: What reactor design principles are critical for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Continuous Flow Systems : Implement microreactors with precise temperature control to enhance heat transfer and minimize racemization in bicyclic systems.
- Process Analytics : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress, as per RDF2050108 (process control) .
- Scale-Up Protocols : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency and shear stress profiles during transition from lab-to-pilot scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
